

Physical and chemical properties of Methyl 2-phenylacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-phenylacrylate**

Cat. No.: **B167593**

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-phenylacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-phenylacrylate** (CAS No. 1865-29-8), a versatile monomer and synthetic building block. The information is curated for researchers, scientists, and professionals in drug development and polymer chemistry, presenting key data in a structured format with detailed experimental protocols and logical diagrams to support advanced research and application.

Core Physical and Chemical Properties

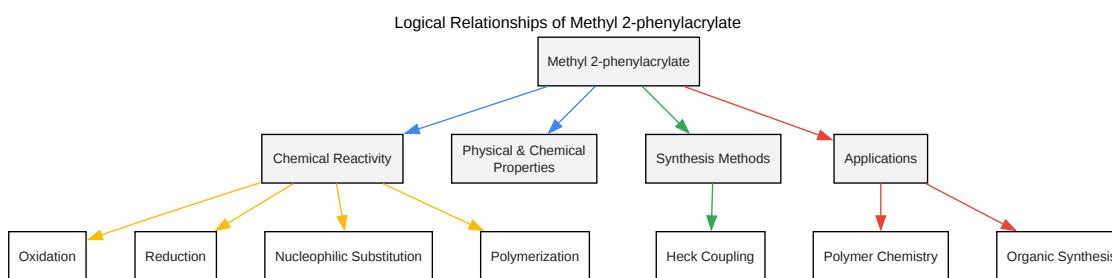
Methyl 2-phenylacrylate, also known as methyl α -phenylacrylate, is a colorless to light yellow liquid. It is a key precursor in the synthesis of stereospecific polymers and complex organic molecules.^[1]

Physical Properties

The physical characteristics of **Methyl 2-phenylacrylate** are summarized in the table below, providing essential data for experimental design and implementation.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1] [2]
Molecular Weight	162.19 g/mol	[1] [2]
Appearance	Colorless to Light yellow clear liquid	
Boiling Point	256 °C at 760 mmHg; 98 °C at 6 mmHg	[1]
Melting Point	N/A	[1]
Density	1.044 g/cm ³	[1]
Flash Point	145.4 °C	[1]
Refractive Index	1.515	[1]
Vapor Pressure	0.0158 mmHg at 25°C	[1]
Solubility	Insoluble in water. Soluble in alcohol, ether, benzene, olive oil, and paraffin.	[3]

Chemical Identity


Identifier	Value	Source(s)
IUPAC Name	methyl 2-phenylprop-2-enoate	[4]
CAS Number	1865-29-8	[1] [4]
Canonical SMILES	COC(=O)C(=C)C1=CC=CC=C1	[4]
InChI Key	GQTXKEVAUZYHGE-UHFFFAOYSA-N	[4]

Reactivity and Chemical Behavior

Methyl 2-phenylacrylate exhibits a range of chemical reactivities characteristic of an α,β -unsaturated ester. Its reactivity is centered around the vinyl group and the ester functionality.

Key Chemical Reactions:

- Oxidation: Can be oxidized to 2-phenylacrylic acid or benzaldehyde depending on the reaction conditions. For instance, potassium permanganate in an acidic aqueous medium oxidizes it to 2-phenylacrylic acid.[4]
- Reduction: Undergoes hydrogenation to produce 2-phenylpropanol.[4]
- Substitution: The ester group is susceptible to nucleophilic attack, leading to the formation of amides or thioesters.[4]
- Polymerization: Readily undergoes polymerization. It is a precursor for stereospecific polymers and can be polymerized via various methods including anionic, free-radical, and polymerization-induced self-assembly (PISA).[4]
- Heck Coupling: Can be synthesized via the Heck coupling reaction of phenyl iodide and methyl acrylate.[5]

[Click to download full resolution via product page](#)

Caption: Key aspects of **Methyl 2-phenylacrylate**.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **Methyl 2-phenylacrylate**. While a comprehensive public database of its spectra is not readily available, typical spectral characteristics can be inferred from related acrylate compounds.

1H NMR Spectroscopy

The proton NMR spectrum of a related compound, methyl acrylate, shows characteristic peaks for the vinyl protons between δ 5.8 and 6.5 ppm and a singlet for the methyl ester protons around δ 3.7 ppm.^[6] For **Methyl 2-phenylacrylate**, one would expect additional signals in the aromatic region (δ 7.2-7.5 ppm) and the disappearance of one of the vinyl protons, with the remaining two appearing as singlets.

13C NMR Spectroscopy

The ¹³C NMR spectrum of acrylate esters typically shows a resonance for the carbonyl carbon in the range of 165-175 ppm.^[7] The sp^2 carbons of the vinyl group appear between 125 and 135 ppm, and the methyl ester carbon is observed around 51 ppm.^[7] For **Methyl 2-phenylacrylate**, signals for the aromatic carbons would also be present in the 127-130 ppm region, and the quaternary carbon of the vinyl group would be downfield.

Infrared (IR) Spectroscopy

The IR spectrum of acrylates is characterized by a strong carbonyl (C=O) stretching band around 1720-1730 cm^{-1} .^[8] Other significant absorptions include the C=C stretching vibration near 1638 cm^{-1} and C-O stretching bands in the 1150-1200 cm^{-1} region.^[8]

Mass Spectrometry (MS)

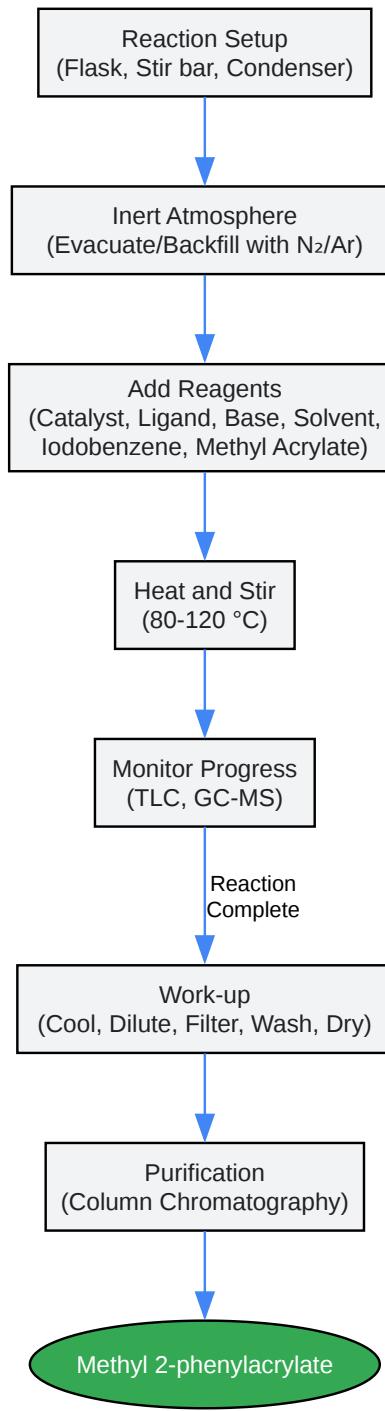
Under electron ionization (EI), the mass spectrum of acrylate esters typically shows fragmentation patterns involving the loss of the alkoxy group (-OCH₃) and other characteristic cleavages of the ester functionality. The molecular ion peak (M⁺) would be expected at m/z 162.

Experimental Protocols

Synthesis of Methyl 2-phenylacrylate via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction provides a reliable method for the synthesis of **Methyl 2-phenylacrylate**. The following is a general protocol adapted from procedures for similar couplings.^[9]

Materials:


- Iodobenzene
- Methyl acrylate
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- A suitable base (e.g., triethylamine (Et_3N) or potassium carbonate (K_2CO_3))
- Anhydrous solvent (e.g., DMF, dioxane, or toluene)
- Inert gas (Nitrogen or Argon)

Procedure:

- To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1-5 mol%) and the phosphine ligand (e.g., PPh_3 , 2-10 mol%).
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
- Under the inert atmosphere, add the base (e.g., Et_3N , 1.5-2.0 equivalents) and the anhydrous solvent.
- Add iodobenzene (1.0 equivalent) and methyl acrylate (1.1-1.5 equivalents) to the reaction mixture via syringe.

- Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the mixture to room temperature.
- Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel.

Mizoroki-Heck Synthesis Workflow

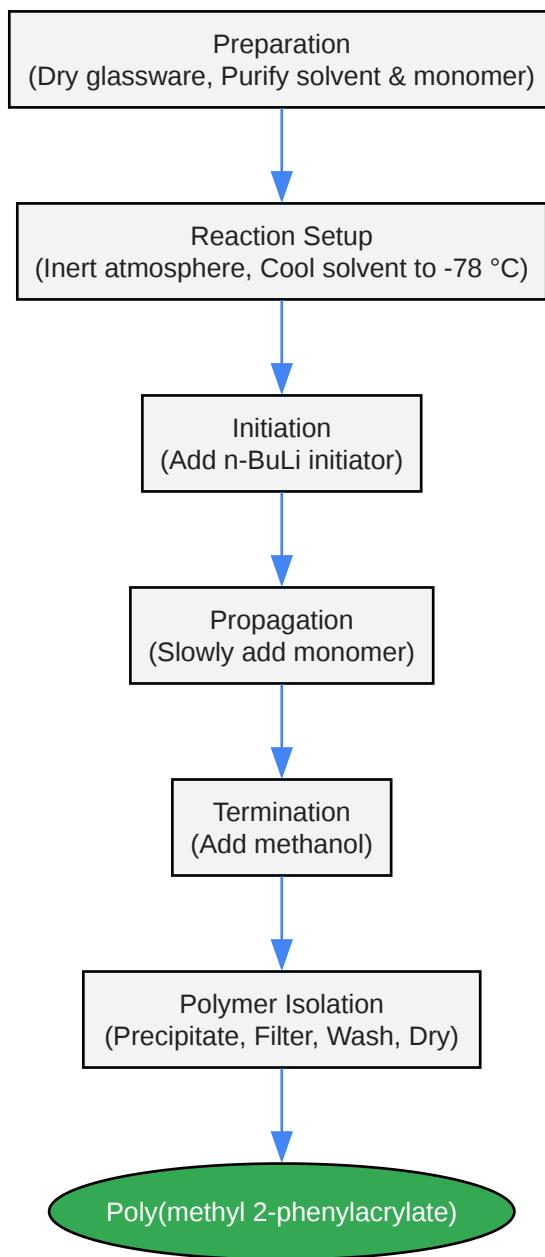
[Click to download full resolution via product page](#)

Caption: Mizoroki-Heck synthesis workflow.

Anionic Polymerization of Methyl 2-phenylacrylate

Anionic polymerization of **Methyl 2-phenylacrylate** can be employed to produce polymers with controlled molecular weights and narrow molecular weight distributions. The following is a general procedure.[10]

Materials:


- **Methyl 2-phenylacrylate** (purified and dried)
- Anionic initiator (e.g., n-butyllithium (n-BuLi) in hexane)
- Anhydrous polar solvent (e.g., tetrahydrofuran (THF))
- Inert gas (Nitrogen or Argon)
- High-vacuum line and glassware

Procedure:

- All glassware must be rigorously cleaned and flame-dried under high vacuum to remove any moisture.
- The solvent (THF) must be purified by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.
- The monomer, **Methyl 2-phenylacrylate**, should be purified to remove inhibitors and any protic impurities. This can be achieved by washing with a dilute base, followed by water, drying over a desiccant, and distillation under reduced pressure.
- In a reaction vessel under a high-vacuum or inert atmosphere, add the desired amount of purified THF.
- Cool the solvent to the desired polymerization temperature (e.g., -78 °C using a dry ice/acetone bath).
- Add the initiator (n-BuLi) to the cold solvent via syringe. The amount of initiator will determine the target molecular weight of the polymer.

- Slowly add the purified monomer to the initiator solution with vigorous stirring. The polymerization is typically very fast.
- After the desired reaction time, terminate the polymerization by adding a proton source, such as degassed methanol.
- Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
- Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Anionic Polymerization Workflow

[Click to download full resolution via product page](#)

Caption: Anionic polymerization workflow.

Stability and Storage

Methyl 2-phenylacrylate is sensitive to heat and should be stored under refrigerated conditions (0-10°C). It is typically stabilized with an inhibitor, such as tert-butylcatechol (TBC), to prevent spontaneous polymerization. It should be stored in a tightly closed container, protected from heat, flames, and sparks. Materials to avoid include oxidizing agents.[1]

Safety Information

Methyl 2-phenylacrylate is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin and serious eye irritation.[9] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.[1] In case of contact, wash the affected area thoroughly with water. If irritation persists, seek medical attention.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 2-PHENYLACRYLATE | CAS#:1865-29-8 | Chemsric [chemsrc.com]
- 2. Methyl 2-phenylacrylate | 1865-29-8 | BAA86529 | Biosynth [biosynth.com]
- 3. rsc.org [rsc.org]
- 4. Methyl 2-Phenylacrylate|High-Purity Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl acrylate(96-33-3) 1H NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. orbi.uliege.be [orbi.uliege.be]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 2-phenylacrylate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b167593#physical-and-chemical-properties-of-methyl-2-phenylacrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com